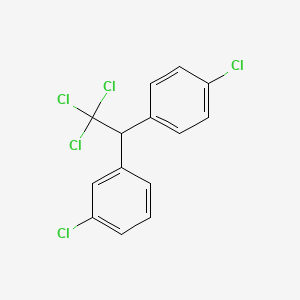

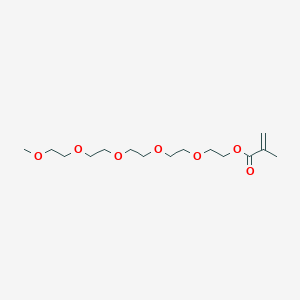

![molecular formula C20H17F3N2O3 B1676858 Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 512840-45-8](/img/structure/B1676858.png)

Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Descripción general

Descripción

“Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This reaction could potentially be involved in the synthesis of the compound .Physical And Chemical Properties Analysis

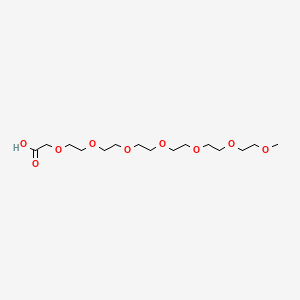

The compound is a powder . The SMILES string representation of the compound is O=C1NC©=C(C(OCC2=CC=CC=C2)=O)C(C3=CC=CC=C3)N1 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Methods

The compound has been synthesized through a variety of chemical reactions, including the Biginelli reaction, which is a multicomponent condensation process. Microwave irradiation and solvent-free conditions have been employed to enhance the yield and efficiency of the synthesis of related tetrahydropyrimidine derivatives (Qing Chen, Qingjian Liu, & Haiping Wang, 2012). Additionally, the modification of the Biginelli reaction with fluorinated esters has led to the diastereoselective formation of related compounds, showcasing the versatility of the synthetic routes (V. I. Saloutin et al., 2000).

Chemical Reactions and Modifications

Research has focused on the chemical reactions and structural modifications of tetrahydropyrimidine derivatives. These include bromination, hydrogenolysis, and hydrolysis reactions that lead to various derivatives with potential biological activities (G. Zigeuner, C. Knopp, & H. Blaschke, 1976). For instance, the bromination of pyrimidine-carboxylic acids can result in bromomethyl derivatives, which are precursors to furo[3,4-d]pyrimidines.

Potential Applications in Medicinal Chemistry

Anti-inflammatory Activities

Certain tetrahydropyrimidine derivatives have shown moderate anti-inflammatory activities in preclinical models. This suggests potential applications in developing new anti-inflammatory agents (B. Tozkoparan et al., 1999). Further studies have synthesized and characterized thiazolo[3,2-a]pyrimidines with anti-inflammatory properties, highlighting the therapeutic prospects of these compounds (B. Tozkoparan et al., 1998).

Antihypertensive and Anti-ulcer Activities

Research has also explored the antihypertensive and anti-ulcer activities of dihydropyrimidine derivatives. These studies indicate the potential for developing new therapeutic agents targeting hypertension and gastric ulcers, showcasing the diverse pharmacological applications of tetrahydropyrimidine-based compounds (Kulbhushan Rana et al., 2004; 2011).

Mecanismo De Acción

Target of Action

MS438, also known as Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate, primarily targets the thyrotropin receptor (TSHR) . The TSHR is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of thyroid hormone production and secretion .

Mode of Action

MS438 acts as a potent agonist of the TSHR . It binds to the serpentine portion of the TSHR, leading to the activation of the receptor . The activation of TSHR by MS438 results in the secretion of thyroxine (T4), a key thyroid hormone .

Biochemical Pathways

The activation of TSHR by MS438 triggers the thyroid hormone synthesis pathway . This pathway involves the production and secretion of thyroid hormones, which are critical for various physiological processes, including metabolism, growth, and development .

Result of Action

The primary result of MS438’s action is the induction of T4 secretion . T4 is a vital hormone that influences various physiological processes, including metabolism, growth, and development .

Action Environment

The efficacy and stability of MS438, like many other compounds, can be influenced by various environmental factors These can include factors such as pH, temperature, and the presence of other molecules.

Propiedades

IUPAC Name |

benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-12-16(18(26)28-11-13-5-3-2-4-6-13)17(25-19(27)24-12)14-7-9-15(10-8-14)20(21,22)23/h2-10,17H,11H2,1H3,(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJLZKUONIFOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.